1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the imidazole ring could be formed through a condensation reaction of a dicarbonyl compound with ammonia or an amine. The benzyl group could be introduced through a nucleophilic substitution reaction with a suitable difluorobenzyl halide .

Molecular Structure Analysis

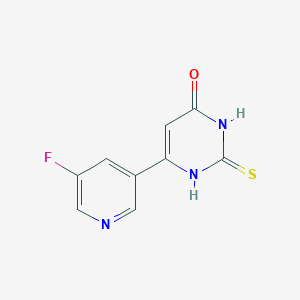

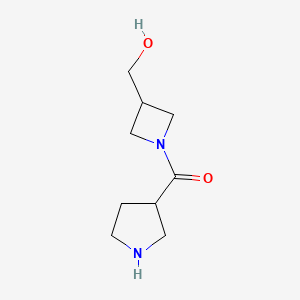

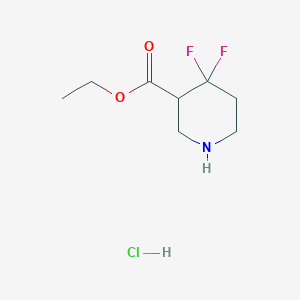

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a benzyl group, and a carboxylic acid group. The difluorobenzyl group would be expected to have a significant impact on the compound’s physical and chemical properties, as fluorine atoms are highly electronegative .

Chemical Reactions Analysis

As an organic compound containing an imidazole ring and a carboxylic acid group, this molecule could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The imidazole ring could act as a nucleophile in reactions with electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic. The fluorine atoms on the benzyl group could influence the compound’s reactivity and stability .

Scientific Research Applications

Synthesis and Structural Characterization

A bifunctional linker, related to 1-(3,5-difluorobenzyl)-1H-imidazole-4-carboxylic acid, was utilized in the synthesis of highly stable lanthanide-organic frameworks. These frameworks showcased exceptional chemical stability due to the highly connected mode between the multifunctional ligand and 1D building units. The structures were analyzed for magnetic and luminescence properties, indicating potential applications in materials science (Peng et al., 2018).

Catalytic Applications

A complex containing a variant of the compound was synthesized and evaluated for its catalytic efficiency in the acceptorless dehydrogenation of alcohols to carboxylic acids. The complex demonstrated significant catalytic potential, offering an efficient method for the conversion process, highlighting its potential in chemical synthesis and industrial applications (Borah et al., 2020).

Luminescence Sensing

Lanthanide-organic frameworks based on a structurally similar compound exhibited selective sensitivity to benzaldehyde-based derivatives. These properties designated the frameworks as potential fluorescence sensors for these chemicals, indicating uses in analytical chemistry and environmental monitoring (Shi et al., 2015).

Organic Synthesis

A study detailed the functionalization reactions of a related compound, exploring its reactivity and the formation of novel products. This research broadens the understanding of the compound's chemistry, offering insights into its potential applications in organic synthesis and drug development (Yıldırım et al., 2005).

Coordination Chemistry and Materials Science

The compound was utilized in the construction of coordination polymers with varying metals, leading to the synthesis of polymers with diverse structures and properties. This research highlights the compound's role in the field of coordination chemistry and its potential in the design of novel materials (Aijaz et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-8-1-7(2-9(13)3-8)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCWBBVOJTURRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B1474740.png)

![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1474742.png)

![N1-{furo[3,2-c]pyridin-4-yl}ethane-1,2-diamine](/img/structure/B1474745.png)

![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1474753.png)

![3-(Aminomethyl)-2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474756.png)

![(1S,2S)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474759.png)